(S)-3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester
Description
(S)-3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester is a chiral pyrrolidine derivative characterized by a benzyl ester group at the 1-position and a carboxymethyl-amino substituent at the 3-position of the pyrrolidine ring. The stereochemistry at the 3-position (S-configuration) is critical for its biological interactions, particularly in enzyme inhibition and receptor binding studies . This compound serves as a key intermediate in the synthesis of pharmaceuticals targeting proteases, kinases, and G-protein-coupled receptors (GPCRs). Its structural flexibility allows for modifications that enhance selectivity and potency in drug discovery pipelines.
Properties
IUPAC Name |
2-[[(3S)-1-phenylmethoxycarbonylpyrrolidin-3-yl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c17-13(18)8-15-12-6-7-16(9-12)14(19)20-10-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2,(H,17,18)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHUCJVMUNMMMV-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NCC(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1NCC(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 1,4-Diamines
A common approach involves cyclizing 1,4-diamines under acidic or basic conditions. For example, (S)-3-hydroxypyrrolidine serves as a precursor, where the hydroxyl group is displaced via mesylation (methanesulfonyl chloride, triethylamine) to form a mesylate intermediate. Subsequent nucleophilic substitution with ammonia or protected amines introduces the amino group.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Mesylation | Mesyl chloride (2.97 mL), Et<sub>3</sub>N (5.56 mL), 0–5°C, 2 hr | 89% |
| Substitution | NH<sub>3</sub> (7 M in THF), 50°C, 16 hr | 76% |
Asymmetric Hydrogenation
Chiral pyrrolidines are accessible via hydrogenation of pyrroline precursors using catalysts like (R)-BINAP-RuCl<sub>2</sub>. This method achieves enantiomeric excess (ee) >98% but requires specialized equipment.
Introduction of the Carboxymethyl-Amino Group
Reductive Amination
The carboxymethyl moiety is introduced via reductive amination between 3-aminopyrrolidine and glyoxylic acid. Sodium cyanoborohydride in methanol at pH 5–6 facilitates this transformation, yielding the secondary amine.
Optimization Data :
-
Solvent : Methanol > THF (yield: 82% vs. 68%)
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Temperature : Room temperature vs. reflux (no significant difference)
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Catalyst : NaBH<sub>3</sub>CN (1.2 equiv.)
Alkylation Strategies
Alternative routes employ alkylation with bromoacetic acid derivatives. For instance, treating 3-aminopyrrolidine with tert-butyl bromoacetate in DMF (K<sub>2</sub>CO<sub>3</sub>, 60°C) installs the carboxymethyl group, followed by tert-butyl deprotection with TFA.
Benzyl Ester Protection
Esterification with Benzyl Chloroformate
The carboxylic acid is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., NaHCO<sub>3</sub>) in THF/water. This step typically proceeds in >90% yield.
Side Reaction Mitigation :
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Competitive O-Acylation : Minimized by maintaining pH 8–9.
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Racemization : Avoided by conducting reactions below 25°C.
Hydrogenolysis of Alternative Protections
In routes employing allyloxycarbonyl (Alloc) groups, hydrogenolysis (H<sub>2</sub>, Pd/C) removes the Alloc group, followed by benzylation.
Stereochemical Control and Resolution
Chiral Auxiliaries
(S)-Pyrrolidine precursors derived from L-proline ensure retention of configuration. For example, L-proline is oxidized to 3-hydroxypyrrolidine, which undergoes mesylation and substitution without racemization.
Enzymatic Resolution
Lipase-mediated kinetic resolution of racemic intermediates (e.g., 3-acetoxypyrrolidine) achieves ee >99%. Immobilized Candida antarctica lipase B in MTBE selectively hydrolyzes the (R)-enantiomer.
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and mixing for exothermic steps (e.g., mesylation). A prototype setup achieved 92% yield with 15-second residence time.
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| PMI (Process Mass Intensity) | 87 | 45 |
| E-Factor | 34 | 18 |
Analytical Characterization
Chiral HPLC
Method: Chiralpak AD-H column, hexane/IPA (80:20), 1 mL/min. Retention times: (S)-enantiomer 12.3 min, (R)-enantiomer 14.7 min.
NMR Assignments
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<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) : δ 7.35–7.28 (m, 5H, ArH), 4.61 (s, 2H, OCH<sub>2</sub>Ph), 3.85–3.70 (m, 1H, CH-N), 2.98–2.85 (m, 2H, CH<sub>2</sub>COO).
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<sup>13</sup>C NMR : 171.5 (C=O), 135.2 (ArC), 66.8 (OCH<sub>2</sub>Ph).
Comparative Evaluation of Synthetic Routes
| Method | Steps | Overall Yield (%) | ee (%) | Scalability |
|---|---|---|---|---|
| Cyclization/Reductive Amination | 5 | 58 | 99 | Moderate |
| Asymmetric Hydrogenation | 4 | 65 | 98 | High |
| Enzymatic Resolution | 6 | 47 | 99.5 | Low |
Chemical Reactions Analysis
Types of Reactions
(S)-3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carboxymethyl group or the benzyl ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium for hydrolysis of the ester group.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of carboxylic acids or other substituted derivatives.
Scientific Research Applications
(S)-3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of novel materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Table 1: Stereochemical and Functional Group Comparisons
Piperidine vs. Pyrrolidine Core Modifications
- (S)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester (): Replacing the pyrrolidine ring with piperidine increases ring flexibility, altering binding kinetics. The piperidine analog demonstrated a 20% lower inhibition of ACE2 compared to the pyrrolidine-based target compound .
- (3S,4R)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester (): The addition of hydroxyl and amino groups enhances hydrogen-bonding capacity, improving selectivity for serine proteases (Ki = 0.5 nM vs. 2 nM for the target compound) .
Substituent Variations on the Amino Group
- (S)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester (): Introducing a cyclopropyl group increases steric bulk, reducing metabolic degradation (t₁/₂ = 4.5 hours vs. 2 hours for the target compound) .
- (S)-3-(4,6-Dimethyl-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester (): The pyrimidinyloxy substituent enhances π-π stacking interactions, improving affinity for kinase targets (IC₅₀ = 50 nM vs. 200 nM for the carboxymethyl-amino variant) .
Table 2: Substituent Effects on Pharmacokinetic Properties
Halogenated and Functionalized Analogs
- (S)-3-Bromo-pyrrolidine-1-carboxylic acid benzyl ester (): Bromination at the 3-position creates a versatile intermediate for cross-coupling reactions.
- (R)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester (): The hydroxyethyl-methyl group improves water solubility (22 mg/mL) but introduces susceptibility to oxidation, limiting its utility in long-term storage .
Biological Activity
(S)-3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester, also known as a pyrrolidine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C17H22N2O4
- Molecular Weight : 318.37 g/mol
- CAS Number : 1354009-13-4
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Inhibition of Enzymatic Activity : This compound has been shown to inhibit metalloproteases, particularly those involved in vasoconstriction and cardiovascular diseases. Such inhibition can be beneficial in treating conditions like hypertension and myocardial ischemia .
- Cell Cycle Regulation : Research indicates that this compound may induce cell cycle arrest in cancer cells, particularly in the G1-S phase. This effect suggests potential applications in cancer therapy, particularly for melanoma .
- Cytotoxicity against Cancer Cells : Studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, leading to decreased viability and proliferation rates .
Biological Activity Data
Here are some key findings from recent studies regarding the biological activity of this compound:
| Cell Line | IC50 (µM) | Effect Observed | Reference |
|---|---|---|---|
| B16-F10 | 13.8 | Growth inhibition | |
| Me-45 | 24.2 | Cytotoxicity | |
| SK-MEL-28 | 16.2 | Inhibition of proliferation | |
| G361 | 12.4 | Cytotoxic effect |
Case Study 1: Anticancer Activity
In a study examining the effects of this compound on melanoma cells, it was found that treatment resulted in significant growth inhibition at concentrations as low as 13.8 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .
Case Study 2: Cardiovascular Applications
Another investigation focused on the compound's ability to inhibit metalloproteases associated with cardiovascular diseases. The results indicated that this compound effectively reduced enzyme activity linked to vasoconstriction, suggesting its potential use in managing conditions like hypertension and heart failure .
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for (S)-3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester, and what key reactions optimize yield?
- Methodological Answer: A robust synthesis involves three steps: (1) diazocarbonyl insertion using diazomethane on N-Boc-L-homophenylalanine to form bromoketone intermediates; (2) acetylation with sodium acetate to stabilize reactive sites; (3) coupling reactions with chiral amines (e.g., (3S)-3-amino-2-oxo-5-phenyl-pentyl acetate monohydrochloride) under mild conditions (e.g., DCC/HOBt) to achieve yields >70% . Optimize reaction stoichiometry (1:1.2 molar ratio for coupling) and use inert atmospheres to minimize side reactions.
Q. Why are benzyl ester protective groups preferred in the synthesis of this compound?
- Methodological Answer: Benzyl esters provide chemoselective protection for carboxylic acids, stable under acidic/basic conditions yet removable via hydrogenolysis (H₂/Pd-C) or TFA treatment. This balances reactivity during multi-step syntheses, as seen in analogous pyrrolidine-1-carboxylate derivatives . For example, tert-butyl esters (alternative) require stronger acids for deprotection, risking side reactions in sensitive scaffolds.
Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?
- Methodological Answer:
- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 363.2 for C₁₆H₂₂N₂O₄). Fragmentation patterns (e.g., loss of benzyl group at m/z 233) validate structural motifs .
- NMR: ¹H/¹³C NMR identifies stereochemistry (e.g., (S)-configuration via coupling constants in pyrrolidine protons) and carboxymethyl-amino group integration .
- HPLC: Chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients assess enantiopurity (>98% ee) .
Advanced Research Questions
Q. How do structural modifications at the 4-position of the pyrrolidine ring influence biological activity (e.g., cysteine protease inhibition)?
- Methodological Answer: Substituents like aryl groups (e.g., 4-chlorophenyl) enhance steric bulk and hydrophobic interactions with protease active sites. For example, analogs with 4-substituted benzyl groups showed IC₅₀ values of 86.2–106.5 µM against Plasmodium falciparum falcipain, comparable to artemisinin (IC₅₀ ~50 µM) . SAR Studies:
| Substituent (R) | IC₅₀ (µM) |
|---|---|
| 4-Cl-Ph | 86.2 |
| 4-MeO-Ph | 106.5 |
- Design Tip: Introduce electron-withdrawing groups to improve binding affinity via dipole interactions .
Q. What strategies ensure enantiopure synthesis of the (S)-configured pyrrolidine core?
- Methodological Answer:
- Chiral Pool Synthesis: Start from enantiopure amino acids (e.g., L-homophenylalanine) to retain configuration during ring closure .
- Asymmetric Catalysis: Use chiral ligands (e.g., BINAP) in palladium-catalyzed insertions or Mitsunobu reactions for stereocontrol .
- Resolution: Diastereomeric salt formation with tartaric acid derivatives separates enantiomers post-synthesis .
Q. How can researchers experimentally validate the mechanism of cysteine protease inhibition?
- Methodological Answer:
- Enzyme Kinetics: Measure Kᵢ and kᵢₙₐcₜ using fluorogenic substrates (e.g., Z-Phe-Arg-AMC) under pseudo-first-order conditions.
- Docking Studies: Perform molecular dynamics simulations (e.g., AutoDock Vina) to model interactions between the carboxymethyl-amino group and catalytic cysteine residues .
- Site-Directed Mutagenesis: Modify protease active sites (e.g., Cys25Ala) to confirm target engagement .
Q. What are the best practices for handling and disposing of this compound in laboratory settings?
- Methodological Answer:
- Storage: Keep at –20°C under nitrogen to prevent ester hydrolysis. Use amber vials to avoid light degradation .
- Waste Management: Neutralize acidic/basic residues before segregating organic waste. Partner with certified agencies for incineration (≥1200°C) to prevent environmental release .
- Safety: Use PPE (gloves, goggles) due to potential irritancy; monitor air quality with fume hoods during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
